molecular formula C16H13ClF3NO B287165 N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B287165
M. Wt: 327.73 g/mol
InChI Key: JVUILRWXJNGFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide, also known as A-836339, is a selective cannabinoid CB2 receptor agonist. It is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide acts as a selective agonist for the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. Activation of the CB2 receptor by N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and the regulation of inflammation. However, one limitation of using N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of its potential use in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide involves several steps. The first step is the reaction between 4-chloroacetophenone and ethylmagnesium bromide to form 1-(4-chlorophenyl)ethanol. The second step involves the reaction of 1-(4-chlorophenyl)ethanol with trifluoromethylbenzoyl chloride to form N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide. The overall yield of the synthesis method is approximately 30%.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain.

properties

Product Name

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C16H13ClF3NO

Molecular Weight

327.73 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H13ClF3NO/c1-10(11-5-7-14(17)8-6-11)21-15(22)12-3-2-4-13(9-12)16(18,19)20/h2-10H,1H3,(H,21,22)

InChI Key

JVUILRWXJNGFAW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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